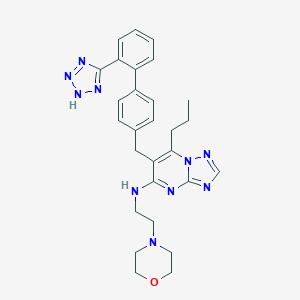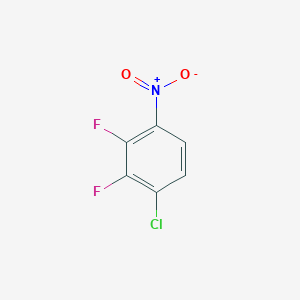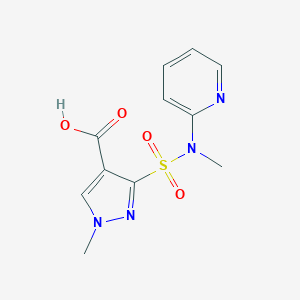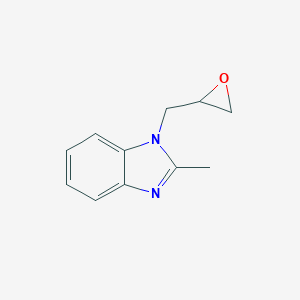
1-N-glycidyl-2-methylbenzimidazole
Vue d'ensemble
Description
1-N-glycidyl-2-methylbenzimidazole, also known as N-methylolbenzimidazole glycidyl ether, is a chemical compound that has been widely used in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-N-glycidyl-2-methylbenzimidazole involves the reaction of its epoxide group with various nucleophiles, such as amino groups, hydroxyl groups, and carboxyl groups. This reaction results in the formation of covalent bonds between the compound and the nucleophile, leading to the crosslinking of polymers and the curing of epoxy resins.
Effets Biochimiques Et Physiologiques
1-N-glycidyl-2-methylbenzimidazole has been shown to have low toxicity and low skin sensitization potential. However, it can cause irritation to the skin, eyes, and respiratory tract. Moreover, this compound has been shown to have mutagenic and carcinogenic properties in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-N-glycidyl-2-methylbenzimidazole has several advantages for lab experiments. It is a versatile crosslinking agent and curing agent that can be used for a wide range of polymers and resins. Moreover, it has good thermal stability and can withstand high temperatures. However, this compound has some limitations, such as its potential toxicity and mutagenicity, which require careful handling and disposal.
Orientations Futures
There are several future directions for the research on 1-N-glycidyl-2-methylbenzimidazole. One of the directions is to develop safer and more environmentally friendly synthesis methods for this compound. Another direction is to study the molecular mechanisms of its mutagenic and carcinogenic properties and to develop safer alternatives. Moreover, there is a need to study the long-term effects of this compound on human health and the environment. Finally, there is a need to explore new applications of this compound in various scientific fields.
Applications De Recherche Scientifique
1-N-glycidyl-2-methylbenzimidazole has been widely used in various scientific research applications. It has been used as a crosslinking agent in the synthesis of polymers, resins, and coatings. It has also been used as a curing agent for epoxy resins. Moreover, this compound has been used as a reagent in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
187393-12-0 |
|---|---|
Nom du produit |
1-N-glycidyl-2-methylbenzimidazole |
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-methyl-1-(oxiran-2-ylmethyl)benzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-8-12-10-4-2-3-5-11(10)13(8)6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
Clé InChI |
RVAJKXFWGXYMBD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1CC3CO3 |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CC3CO3 |
Synonymes |
1H-Benzimidazole,2-methyl-1-(oxiranylmethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


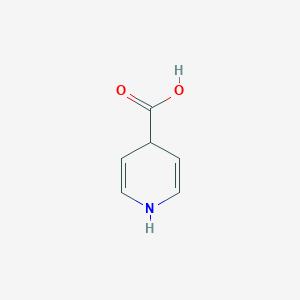
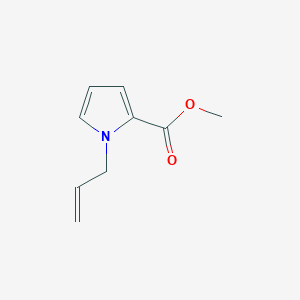
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
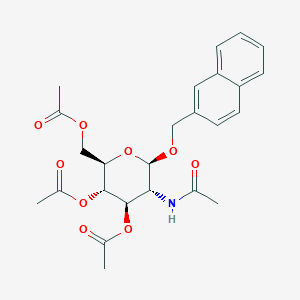
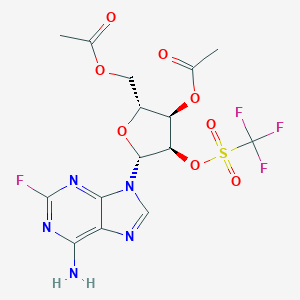
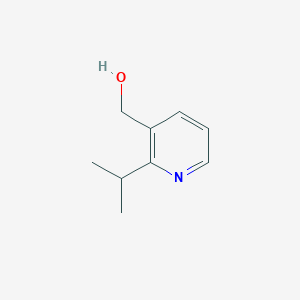
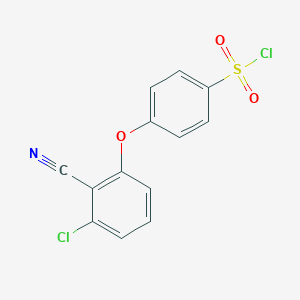
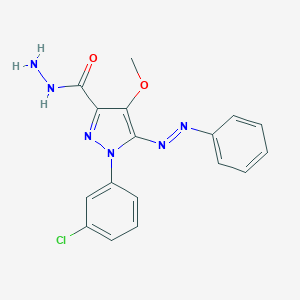
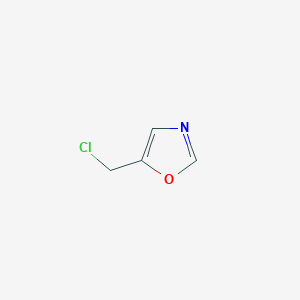
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
